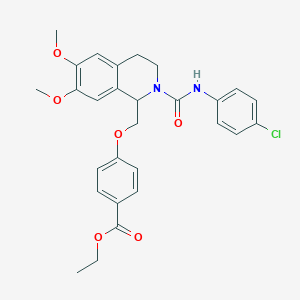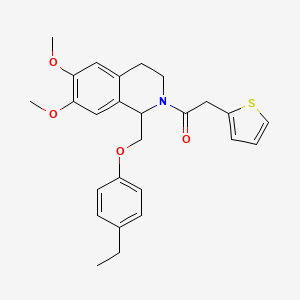![molecular formula C24H23FN4 B11228164 7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228164.png)
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrrolo[2,3-d]pyrimidine ring fused with a phenyl ring. The fluorine atom at the 4-position of the phenyl group adds specificity to its interactions.
-
Functional Groups
4-Fluorophenyl: This group contributes to the compound’s lipophilicity and electronic properties.
3-Methylpiperidin-1-yl: The piperidine ring introduces basicity and potential for hydrogen bonding.
5-Phenyl: The phenyl ring enhances aromaticity and provides additional sites for functionalization.
Vorbereitungsmethoden
Synthetic Routes:
-
Condensation Reaction
- One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) with 4-fluorobenzaldehyde.
- The reaction typically occurs under basic conditions, leading to the formation of the desired compound.
-
Cyclization
- Another approach is the cyclization of a suitable precursor containing both the phenyl and piperidine moieties.
- Cyclization can be achieved using Lewis acids or other catalysts.
Industrial Production:
- Industrial-scale production methods often involve efficient and scalable processes.
- Continuous flow chemistry or batch reactions are employed to optimize yield and purity.
Analyse Chemischer Reaktionen
-
Reactivity
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core may yield related compounds.
Substitution: Nucleophilic substitution at the piperidine nitrogen is possible.
-
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
-
Major Products
- The primary product is the target compound itself.
- By modifying reaction conditions, regioisomers or stereoisomers may form.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
- Scaffold for designing novel ligands or catalysts.
- Exploration of structure-activity relationships (SAR).
-
Biology and Medicine
Drug Discovery: The compound may exhibit pharmacological activity (e.g., as a kinase inhibitor).
Neuroscience: Piperidine derivatives often interact with neurotransmitter receptors.
-
Industry
Materials Science:
Wirkmechanismus
-
Molecular Targets
- Interaction with specific enzymes, receptors, or proteins.
- Further studies needed to identify precise targets.
-
Pathways Involved
- Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
- Influence on cellular processes (proliferation, apoptosis).
Vergleich Mit ähnlichen Verbindungen
-
Uniqueness
- The combination of the pyrrolo[2,3-d]pyrimidine core, phenyl ring, and fluorine substitution sets this compound apart.
- Its specific properties make it valuable for targeted applications.
-
Similar Compounds
- Related pyrrolo[2,3-d]pyrimidines without the fluorine substitution.
- Piperidine-containing compounds explored in drug discovery.
Eigenschaften
Molekularformel |
C24H23FN4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23FN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3 |
InChI-Schlüssel |
XBIPDVDHYJLDGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B11228090.png)
![N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228091.png)
![1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228101.png)
![N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228112.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11228114.png)
![1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228122.png)

![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11228138.png)
![N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B11228140.png)
![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)
![N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide](/img/structure/B11228147.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)
